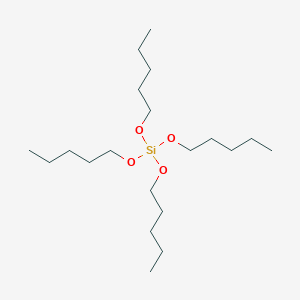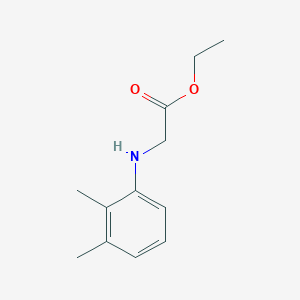
1-Hexadecanesulfonic acid (3-methyl-2-benzothiazolinylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Hexadecanesulfonic acid (3-methyl-2-benzothiazolinylidene)hydrazide typically involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The preparation methods can include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally preferred for certain derivatives, while solid-state melt reactions are more efficient for others .
Analyse Des Réactions Chimiques
1-Hexadecanesulfonic acid (3-methyl-2-benzothiazolinylidene)hydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include different aldehydes, ketones, and organic solvents . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. It is used in chemistry for the synthesis of hydrazones, quinazolines, and Schiff bases . In biology and medicine, hydrazide–hydrazones, including this compound, possess a broad spectrum of bioactivity, such as antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antidepressant, antiviral, and antiprotozoal properties . Additionally, it is used in the preparation of metal complexes and as ligands in coordination chemistry .
Mécanisme D'action
The mechanism of action of 1-Hexadecanesulfonic acid (3-methyl-2-benzothiazolinylidene)hydrazide involves its interaction with specific molecular targets and pathways . For example, it can bind to long-chain fatty acids and retinoic acid, delivering them to their cognate receptors in the nucleus . This interaction can influence various biological processes and pathways .
Comparaison Avec Des Composés Similaires
1-Hexadecanesulfonic acid (3-methyl-2-benzothiazolinylidene)hydrazide can be compared with other similar compounds, such as 1-Hexadecanesulfonic acid (m-hydroxy-alpha-morpholinobenzylidene)-hydrazide . While both compounds share similar structural features, they may differ in their specific bioactivities and applications . Other similar compounds include various derivatives of hydrazones and quinazolines .
Propriétés
Numéro CAS |
79639-39-7 |
|---|---|
Formule moléculaire |
C24H41N3O2S2 |
Poids moléculaire |
467.7 g/mol |
Nom IUPAC |
N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]hexadecane-1-sulfonamide |
InChI |
InChI=1S/C24H41N3O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-31(28,29)26-25-24-27(2)22-19-16-17-20-23(22)30-24/h16-17,19-20,26H,3-15,18,21H2,1-2H3/b25-24- |
Clé InChI |
XQCPNJBWNPFFDB-IZHYLOQSSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCS(=O)(=O)N/N=C\1/N(C2=CC=CC=C2S1)C |
SMILES canonique |
CCCCCCCCCCCCCCCCS(=O)(=O)NN=C1N(C2=CC=CC=C2S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol](/img/structure/B11959704.png)












